molecular formula C7H5BrClNO2 B1448725 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride CAS No. 1803585-76-3

6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride

Cat. No.: B1448725
CAS No.: 1803585-76-3
M. Wt: 250.48 g/mol
InChI Key: UDKKYVWQHICDAL-UHFFFAOYSA-N
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Description

6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is a heterocyclic compound with the molecular formula C7H5BrClNO2. It is known for its unique structure, which combines a furo[3,2-b]pyridine core with a bromine atom at the 6-position and a hydrochloride salt form. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride typically involves the bromination of a furo[3,2-b]pyridine precursor. One common method includes the reaction of 2H-furo[3,2-b]pyridin-3-one with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The resulting brominated product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-furo[3,2-b]pyridine derivative, while oxidation can produce a furo[3,2-b]pyridine-3-one oxide .

Mechanism of Action

The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it has been shown to bind to and inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
  • 6-fluoro-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
  • 6-iodo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride

Uniqueness

6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

6-bromofuro[3,2-b]pyridin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2.ClH/c8-4-1-6-7(9-2-4)5(10)3-11-6;/h1-2H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKKYVWQHICDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803585-76-3
Record name 6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Reactant of Route 2
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Reactant of Route 3
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Reactant of Route 4
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Reactant of Route 5
Reactant of Route 5
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
Reactant of Route 6
6-bromo-2H,3H-furo[3,2-b]pyridin-3-one hydrochloride

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